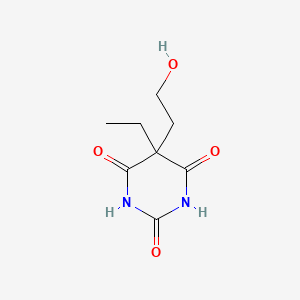

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-エチル-5-(2-ヒドロキシエチル)-バルビツール酸は、ピリミジン系複素環化合物であるバルビツール酸の誘導体です。この化合物は、化学、生物学、医学など、さまざまな分野でその用途が知られています。 水に溶解する白色結晶性粉末で、融点は約245℃です .

準備方法

合成経路と反応条件

5-エチル-5-(2-ヒドロキシエチル)-バルビツール酸の合成は、通常、マロン酸ジエチルと尿素を塩基性条件下で反応させることから始まります。このプロセスは、次のように要約できます。

ステップ1: マロン酸ジエチルをナトリウムエトキシドと反応させて、マロン酸ジエチルのナトリウム塩を生成します。

ステップ2: マロン酸ジエチルのナトリウム塩を次に尿素と反応させて、バルビツール酸のナトリウム塩を生成します。

工業的生産方法

バルビツール酸誘導体の工業的生産は、多くの場合、同様の合成経路を大規模で行うことを伴います。 このプロセスは、温度、pH、溶媒の選択などの反応条件を注意深く制御することで、より高い収率と純度を達成するように最適化されています .

化学反応の分析

反応の種類

5-エチル-5-(2-ヒドロキシエチル)-バルビツール酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化することができます。

還元: 還元反応により、アルコールまたはアミンを生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生成できますが、還元はアルコールまたはアミンを生成できます .

科学研究での応用

5-エチル-5-(2-ヒドロキシエチル)-バルビツール酸は、科学研究において幅広い用途を持っています。

化学: さまざまな複素環化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌および抗ウイルス特性を含む、潜在的な生物活性について研究されています。

科学的研究の応用

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

バルビツール酸誘導体の作用機序には、中枢神経系との相互作用が含まれます。これらの化合物は、抑制性γ-アミノ酪酸 (GABA) サブタイプ受容体の結合を促進することにより、非選択的な中枢神経系抑制剤として作用します。 この受容体チャネルを介した塩化物イオン電流の調節により、全体的な抑制効果がもたらされます .

類似化合物との比較

5-エチル-5-(2-ヒドロキシエチル)-バルビツール酸は、次のような他のバルビツール酸誘導体と比較することができます。

フェノバルビタール: 抗痙攣作用で知られています。

チオペンタル: 麻酔剤として使用されています。

セコバルビタール: 短時間作用型の鎮静剤として使用されています.

独自性

5-エチル-5-(2-ヒドロキシエチル)-バルビツール酸の独自性は、その特定の官能基にあり、他のバルビツール酸誘導体と比べて、独特の化学反応性と生物活性を与えています .

結論

5-エチル-5-(2-ヒドロキシエチル)-バルビツール酸は、さまざまな科学分野で重要な用途を持つ汎用性の高い化合物です。その独特の化学構造により、さまざまな反応を起こすことができ、研究および工業用途で価値のあるものとなっています。

生物活性

Barbituric acid derivatives, including 5-ethyl-5-(2-hydroxyethyl)-barbituric acid, are significant in pharmacology due to their diverse biological activities. These compounds are primarily known for their sedative and hypnotic effects, but recent studies have expanded their potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of 5-ethyl-5-(2-hydroxyethyl)-barbituric acid, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Characterization

5-Ethyl-5-(2-hydroxyethyl)-barbituric acid is synthesized through the condensation of malonic ester with urea, followed by modifications such as bromination and amination. The structural characterization often employs techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of barbituric acid derivatives against various bacterial and fungal strains. The biological activity of 5-ethyl-5-(2-hydroxyethyl)-barbituric acid has been evaluated in comparison with standard antibiotics.

Table 1: Antimicrobial Activity of Barbituric Acid Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Ethyl-5-(2-hydroxyethyl)-BA | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL | |

| Candida albicans | 100 µg/mL | |

| Sodium Barbitone | Staphylococcus aureus | 30 µg/mL |

| Escherichia coli | 60 µg/mL | |

| Candida albicans | 80 µg/mL |

The data indicate that 5-ethyl-5-(2-hydroxyethyl)-barbituric acid exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

Emerging research suggests that barbituric acid derivatives may also possess anticancer properties. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Effects

A study investigated the effects of a modified barbituric acid derivative on MCF-7 cells. The compound demonstrated an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . This suggests a potential role for these compounds in cancer treatment protocols.

The biological activity of barbituric acid derivatives is attributed to their interaction with various biological targets:

- GABA Receptor Modulation : Barbiturates enhance the action of gamma-aminobutyric acid (GABA) at GABA(A) receptors, leading to increased inhibitory neurotransmission. This mechanism underlies their sedative properties .

- Antimicrobial Mechanism : The antimicrobial activity is thought to result from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

特性

CAS番号 |

710-77-0 |

|---|---|

分子式 |

C8H12N2O4 |

分子量 |

200.19 g/mol |

IUPAC名 |

5-ethyl-5-(2-hydroxyethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C8H12N2O4/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14) |

InChIキー |

YMTYASPTCHULMT-UHFFFAOYSA-N |

正規SMILES |

CCC1(C(=O)NC(=O)NC1=O)CCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。